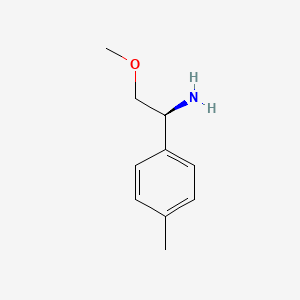
(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a boronic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid typically involves the reaction of 4-fluorophenylboronic acid with ethyl 3-bromopropionate under palladium-catalyzed conditions. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis. The reaction conditions generally include the use of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which can enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems can reduce the risk of human error and improve the reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The carbonyl group in the ethoxy-oxopropyl moiety can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the design of enzyme inhibitors, as boronic acids are known to form reversible covalent bonds with active site serine residues in enzymes.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in biological molecules. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the formation of boronate esters or amides. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The fluorine atom on the phenyl ring can also participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid: Similar structure but lacks the fluorine atom on the phenyl ring.
(4-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid: Similar structure but with the ethoxy-oxopropyl group attached at a different position on the phenyl ring.
(3-(3-Methoxy-3-oxopropyl)-4-fluorophenyl)boronic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the fluorine atom in (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid imparts unique properties to the compound, such as increased lipophilicity and enhanced ability to participate in hydrogen bonding and electrostatic interactions. These properties can influence the compound’s reactivity and biological activity, making it a valuable tool in various fields of research.
Propiedades
Fórmula molecular |
C11H14BFO4 |
|---|---|
Peso molecular |
240.04 g/mol |
Nombre IUPAC |
[3-(3-ethoxy-3-oxopropyl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C11H14BFO4/c1-2-17-11(14)6-3-8-7-9(12(15)16)4-5-10(8)13/h4-5,7,15-16H,2-3,6H2,1H3 |
Clave InChI |
LDEAZUZWIHKCAE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)F)CCC(=O)OCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
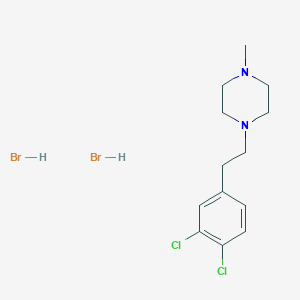

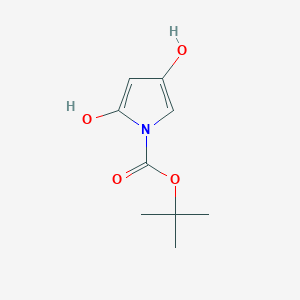
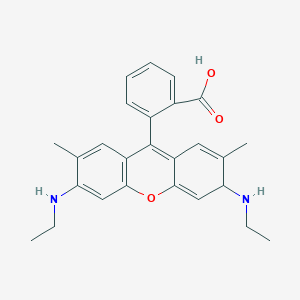
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)
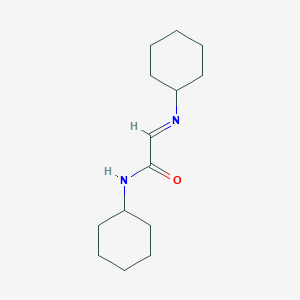



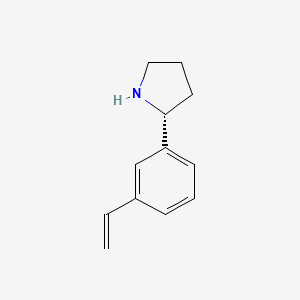
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)
